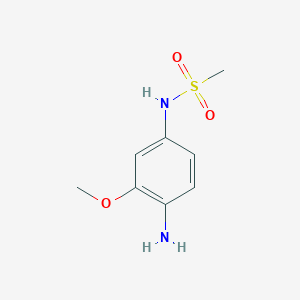

N-(4-Amino-3-methoxyphenyl)methansulfonamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-Amino-3-methoxyphenyl)methanesulfonamide involves multiple steps, including the reduction of N-(2-methoxy-4-nitrophenyl)acetamide in the presence of a catalyst under a hydrogen atmosphere, which is a critical step in the synthesis of Amsacrine, an anticancer drug (Robin et al., 2002). Another approach involves the Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, yielding high-purity products characterized by spectroscopic techniques (Durgadas et al., 2012).

Molecular Structure Analysis

The molecular structure of N-(4-Amino-3-methoxyphenyl)methanesulfonamide has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies reveal detailed information about its chemical structure and the spatial arrangement of atoms within the molecule, providing insights into its reactivity and interaction with biological targets (Kankanala et al., 2011).

Wissenschaftliche Forschungsanwendungen

Krebstherapie

N-(4-Amino-3-methoxyphenyl)methansulfonamid: Derivate wurden auf ihr Potenzial in der Krebsbehandlung untersucht. Die Fähigkeit der Verbindung, sich in die DNA einzulagern, macht sie zu einem Kandidaten für die Entwicklung von Medikamenten, die Krebszellen gezielt bekämpfen können . Die Forschung ist im Gange, um die therapeutische Wirksamkeit und Selektivität dieser Derivate zu verbessern, was möglicherweise neue Wege für die Krebsbehandlung eröffnet.

Management der Alzheimer-Krankheit

Die Vielseitigkeit von This compound erstreckt sich auf neurodegenerative Erkrankungen wie Alzheimer. Seine Derivate werden auf ihre Fähigkeit untersucht, mit biologischen Prozessen zu interagieren, die zur Bewältigung von Symptomen oder zur Veränderung des Krankheitsverlaufs genutzt werden könnten .

Antimikrobielle Wirkstoffe

Acridin, eine Kernstruktur, die mit This compound verwandt ist, wurde bei der Entwicklung antimikrobieller Wirkstoffe verwendet. Seine planare Struktur ermöglicht die DNA-Interkalation, die die bakterielle DNA stören kann und als wirksame antibakterielle Strategie dient .

Korrosionsschutz

Im Bereich der industriellen Chemie haben sich Derivate von This compound als Korrosionsschutzmittel, insbesondere in sauren Umgebungen wie Salzsäuremedien, als vielversprechend erwiesen. Diese Anwendung zeigt das Potenzial der Verbindung über biomedizinische Anwendungen hinaus.

Organoelektronik

Acridinderivate, die strukturelle Ähnlichkeiten mit This compound aufweisen, finden Anwendung in der Organoelektronik. Ihre einzigartigen elektronischen Eigenschaften machen sie für den Einsatz in organischen Halbleitern und anderen elektronischen Geräten geeignet .

Photophysik und Materialwissenschaften

Die Derivate der Verbindung werden auch auf ihre photophysikalischen Eigenschaften untersucht. Diese Eigenschaften sind in den Materialwissenschaften wertvoll, wo sie zur Entwicklung neuer Materialien mit spezifischen Lichtabsorptions- oder Emissionseigenschaften verwendet werden können .

Behandlung von Protozoeninfektionen

Die Forschung zu Acridin und seinen Derivaten, einschließlich This compound, umfasste die Erforschung ihrer Verwendung bei der Behandlung von Protozoeninfektionen. Ihre Wirkungsweise beinhaltet die Interferenz mit der DNA der Protozoen, was einen möglichen Behandlungsweg bietet .

Entwicklung lumineszierender Materialien

Die Entwicklung lumineszierender Materialien ist ein weiterer Bereich, in dem Derivate von This compound eine Rolle spielen könnten. Ihre Struktureigenschaften können genutzt werden, um Materialien zu schaffen, die Licht emittieren, das in verschiedenen Anwendungen von Displays bis hin zur Biobildgebung verwendet werden kann .

Wirkmechanismus

- Intercalation involves inserting the planar acridine core of m-AMSA between the base pairs of the DNA helix. This interaction disrupts the helical structure and affects DNA-related processes .

Target of Action

Mode of Action

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-(4-amino-3-methoxyphenyl)methanesulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with DNA and related enzymes, potentially through intercalation into double-stranded DNA . This interaction can influence the activity of DNA-related enzymes and affect various biological processes.

Cellular Effects

N-(4-amino-3-methoxyphenyl)methanesulfonamide has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with DNA and enzymes can lead to changes in gene expression and alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(4-amino-3-methoxyphenyl)methanesulfonamide involves its binding interactions with biomolecules. The compound can intercalate into DNA, leading to enzyme inhibition or activation and changes in gene expression. This intercalation is driven by charge transfer and π-stacking interactions, which can cause the helical structure of DNA to unwind .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-amino-3-methoxyphenyl)methanesulfonamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of N-(4-amino-3-methoxyphenyl)methanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

N-(4-amino-3-methoxyphenyl)methanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of N-(4-amino-3-methoxyphenyl)methanesulfonamide within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

N-(4-amino-3-methoxyphenyl)methanesulfonamide is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biochemical effects .

Eigenschaften

IUPAC Name |

N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEUZJVHYAAMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302825 | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57165-06-7 | |

| Record name | 57165-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

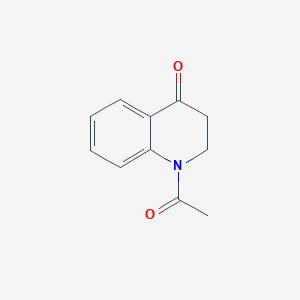

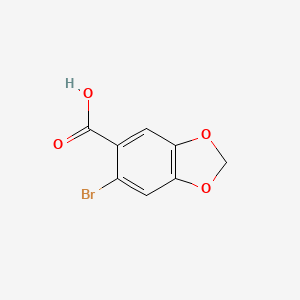

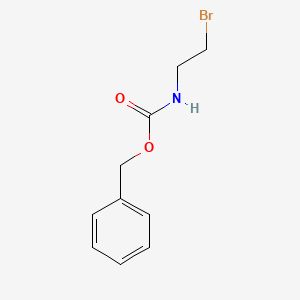

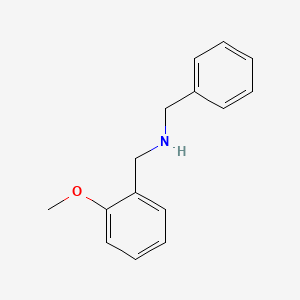

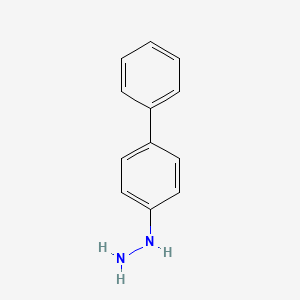

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide?

A1: While the provided abstracts don't detail the full synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, one abstract describes the synthesis of a direct precursor, N-(4-amino-2-methoxyphenyl)acetamide []. This compound is produced via the reduction of N-(2-methoxy-4-nitrophenyl)acetamide using palladium on carbon (Pd/C) as a catalyst in an ethanol solution under a hydrogen atmosphere []. The crystallization of N-(4-amino-2-methoxyphenyl)acetamide is achieved using ethylacetoacetate []. This information suggests that the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide likely involves further modification of this precursor molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)